7-Bromo-1-methyl-1H-benzo[d]imidazole
Overview
Description
7-Bromo-1-methyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound characterized by a benzimidazole core substituted with a bromine atom at the 7th position and a methyl group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-1H-benzo[d]imidazole typically involves the bromination of 1-methylbenzimidazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation or lithium aluminum hydride (LiAlH4) for reduction can be used.
Major Products:
Scientific Research Applications
7-Bromo-1-methyl-1H-benzo[d]imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
1-Methylbenzimidazole: Lacks the bromine substitution, resulting in different chemical reactivity and biological activity.
7-Chloro-1-methyl-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
Uniqueness: 7-Bromo-1-methyl-1H-benzo[d]imidazole is unique due to the presence of the bromine atom, which imparts distinct chemical properties and potential biological activities compared to its analogs .
Biological Activity
7-Bromo-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a benzimidazole core with a bromine atom at the 7th position and a methyl group at the 1st position. Its molecular formula is , with a molecular weight of approximately 211.06 g/mol. The unique structure contributes to its distinct chemical behavior and potential biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the bromine atom enhances its binding affinity to enzymes and receptors involved in critical cellular processes. Key mechanisms include:
- Inhibition of Kinases : The compound has been shown to inhibit kinases such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Activity : It exhibits significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Antimicrobial Properties
Research indicates that this compound demonstrates notable antimicrobial properties. In vitro studies have reported the following Minimum Inhibitory Concentrations (MICs) against various bacterial strains:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 4 |
Escherichia coli | 8 |
Candida albicans | 16 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been evaluated in various studies. Notably, it has shown efficacy against several cancer cell lines, including:
Cell Line | IC50 (μM) |
---|---|
MCF-7 (breast cancer) | 25.72 ± 3.95 |
U87 (glioblastoma) | 45.2 ± 13.0 |
Flow cytometry analyses indicate that the compound induces apoptosis in a dose-dependent manner, highlighting its potential as an anticancer therapeutic agent .
Case Studies
Case Study 1: Anticancer Efficacy in Animal Models
A study investigated the effects of this compound on tumor-bearing mice. Results demonstrated significant suppression of tumor growth, with treated groups showing reduced tumor size compared to controls. The mechanism was linked to the induction of apoptosis via modulation of pro-apoptotic pathways .
Case Study 2: Antimicrobial Activity Assessment
In another study, derivatives of this compound were synthesized and tested against multidrug-resistant strains of bacteria. The results indicated enhanced activity against resistant strains, suggesting that modifications to the compound's structure could improve its efficacy as an antimicrobial agent .
Properties
IUPAC Name |
7-bromo-1-methylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-10-7-4-2-3-6(9)8(7)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTGHKQWSQMAEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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